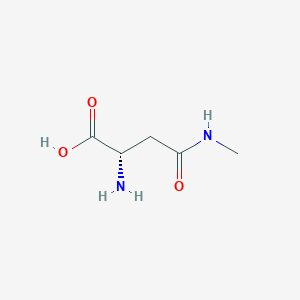

(S)-2-AMINO-4-(METHYLAMINO)-4-OXOBUTANOIC ACID

Description

(S)-2-Amino-4-(methylamino)-4-oxobutanoic acid is a chiral amino acid derivative characterized by a butanoic acid backbone with an amino group at the C2 position and a methylamino-oxo moiety at C2. Its molecular formula is C₅H₉N₂O₃, with a molar mass of 145.14 g/mol.

Properties

IUPAC Name |

(2S)-2-amino-4-(methylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRMVEKWKKDNAH-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315024 | |

| Record name | N-Methyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7175-34-0 | |

| Record name | N-Methyl-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aspartyl methylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7175-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-aspartyl methylamide typically involves the amidation of beta-aspartic acid. One common method is the reaction of beta-aspartic acid with methylamine under controlled conditions. This reaction can be facilitated by using coupling agents such as carbodiimides to activate the carboxyl group of beta-aspartic acid, allowing it to react with methylamine to form the desired amide bond .

Industrial Production Methods: Industrial production of beta-aspartyl methylamide may involve more scalable and efficient methods, such as the use of electrosynthesis. Electrosynthesis offers a greener alternative by reducing the need for hazardous reagents and minimizing waste. This method involves the electrochemical activation of beta-aspartic acid, followed by its reaction with methylamine to produce beta-aspartyl methylamide .

Chemical Reactions Analysis

Types of Reactions: Beta-aspartyl methylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert beta-aspartyl methylamide into its reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted amides .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 146.14 g/mol

- Structure : Contains an amino group, a carboxylic acid group, and a ketone functionality, contributing to its reactivity and biological significance.

Biochemical Research

(S)-2-Amino-4-(methylamino)-4-oxobutanoic acid serves as a building block for peptides and proteins. Its structural similarity to natural amino acids like asparagine allows researchers to study its role in protein synthesis and modification.

Neurobiology

Research indicates that this compound may function as a neuromodulator, influencing neuronal communication. It is under investigation for its potential role in learning and memory processes, particularly through its effects on glutamate receptors.

Cancer Research

The compound has demonstrated potential antitumor activity, particularly in treating acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma (NHL). Studies show that it can effectively reduce asparagine levels in patients, leading to decreased tumor growth rates by inhibiting protein biosynthesis in lymphoblasts.

Case Study 1: Acute Lymphoblastic Leukemia

A clinical study highlighted the effectiveness of (S)-2-amino-4-(methylamino)-4-oxobutanoic acid in reducing asparagine levels in patients undergoing treatment for ALL. The results indicated a significant decrease in tumor growth rates, showcasing its therapeutic potential.

Case Study 2: Neurological Implications

Investigations into the role of this compound in neurobiology have suggested its involvement in cellular signaling pathways. Researchers are exploring how it may affect protein-protein interactions critical for various cellular functions.

Mechanism of Action

The mechanism of action of beta-aspartyl methylamide involves its interaction with specific molecular targets and pathways. The compound can influence protein structure by inducing isomerization of aspartic acid residues, leading to changes in protein conformation and function. This isomerization process can affect protein stability and activity, potentially leading to therapeutic effects in diseases where protein misfolding is a factor .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Solubility and Stability

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its conjugated double bond and amide group .

- Boc-protected derivative () : The tert-butoxycarbonyl group enhances solubility in organic solvents (e.g., dichloromethane) while stabilizing the amine against degradation .

- 4-(4-Bromophenyl) derivative () : Reduced water solubility due to bromophenyl and thienyl substituents, favoring lipid membranes .

The target compound’s solubility is expected to align with polar solvents, given its amino and amide functionalities, though steric effects from the methylamino group may reduce solubility compared to simpler analogues.

Biological Activity

(S)-2-Amino-4-(methylamino)-4-oxobutanoic acid, also known as beta-aspartyl methylamide, is a chiral compound with significant biological implications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

- Chemical Structure : The compound features a beta-aspartic acid residue linked to a methylamide group, characterized by its molecular formula and a molecular weight of 146.14 g/mol.

- Enantiomeric Forms : It exists in two forms: (S) and (R), with the (S) form showing distinct biological activities compared to its counterpart.

(S)-2-Amino-4-(methylamino)-4-oxobutanoic acid primarily targets enzymes involved in amino acid metabolism:

- Asparagine Synthase (ASNS) : Facilitates the synthesis of asparagine from aspartate, crucial for protein biosynthesis.

- Asparaginase (ASNase) : Catalyzes the hydrolysis of asparagine into ammonia and aspartate, playing a role in nitrogen metabolism .

Biochemical Pathways

The compound is involved in the following metabolic pathways:

-

Asparagine Metabolic Pathway :

- Synthesis of asparagine from aspartate via ASNS.

- Degradation of asparagine by ASNase, impacting protein synthesis and cellular function.

-

Nitrogen Metabolism :

- Plays a role in nitrogen assimilation in plants and other organisms.

Antitumor Activity

Research indicates that (S)-2-amino-4-(methylamino)-4-oxobutanoic acid has potential antitumor properties, particularly in treating acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma (NHL). Its action results in the inhibition of protein biosynthesis in lymphoblasts, which is critical for cancer cell proliferation control .

Case Studies

- Acute Lymphoblastic Leukemia :

- A study demonstrated that the compound effectively reduced asparagine levels in patients undergoing treatment, leading to decreased tumor growth rates.

- Metabolomic Profiling :

Pharmacokinetics

The pharmacokinetic profile of (S)-2-amino-4-(methylamino)-4-oxobutanoic acid suggests favorable absorption characteristics:

- Human Intestinal Absorption : High probability of absorption.

- Blood-Brain Barrier Penetration : Moderate likelihood, indicating potential central nervous system effects .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 146.14 g/mol |

| Role in Nitrogen Metabolism | Yes |

| Enzymatic Targets | ASNS, ASNase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.